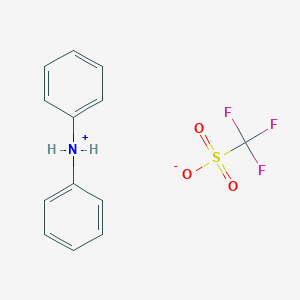

Diphenylammonium Trifluoromethanesulfonate

概要

説明

Synthesis Analysis

The synthesis of diphenylammonium trifluoromethanesulfonate derivatives and related compounds involves multiple steps and methods. For instance, the synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate is achieved from 2-bromo-3,3,3-trifluoroprop-1-ene in two steps, showcasing the compound's chemical versatility and the ability to undergo reactions leading to the formation of cyclopropane derivatives and aminothiophenes (Kasai et al., 2012).

Molecular Structure Analysis

While direct studies on Diphenylammonium trifluoromethanesulfonate's molecular structure are limited, research on related trifluoromethanesulfonate compounds, such as silver(I) trifluoromethanesulfonate complexes, provides insight into the coordination and molecular structures that may be similar or relevant to understanding diphenylammonium trifluoromethanesulfonate (Lettko et al., 2000).

Chemical Reactions and Properties

Diphenylammonium trifluoromethanesulfonate participates in a variety of chemical reactions. For example, the generation of the CF3 radical from trifluoromethylsulfonium triflate underlines its role in synthesis processes, especially in the formation of α-trifluoromethylated ketones (Zhang et al., 2011). This showcases its utility in organic synthesis, particularly in introducing trifluoromethyl groups into organic molecules.

Physical Properties Analysis

The physical properties of diphenylammonium trifluoromethanesulfonate derivatives, such as solubility, melting points, and stability, are crucial for their application in chemical synthesis. For instance, (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate exhibits specific solubility characteristics and melting points, providing valuable information for its handling and storage (Matlock et al., 2016).

Chemical Properties Analysis

The chemical properties of diphenylammonium trifluoromethanesulfonate, such as reactivity with various substrates, catalytic abilities, and participation in reaction mechanisms, are fundamental to its applications in chemistry. Studies on related compounds, like the use of trifluoromethanesulfonic anhydride for benzylation of sodium enolates, offer insights into the compound's reactivity and potential as a catalyst or reagent in organic synthesis (Takuwa et al., 2005).

科学的研究の応用

Catalysis in Organic Synthesis : Diphenylammonium trifluoromethanesulfonate is an effective catalyst for esterification of carboxylic acids and transesterification of carboxylic esters with alcohols. It facilitates these reactions under mild conditions and with good yields, as demonstrated by Wakasugi et al. (2000) (Wakasugi, Misaki, Yamada, & Tanabe, 2000).

Preparation of Hyperbranched Copolyesters : Smet et al. (2005) reported the use of diphenylammonium trifluoromethanesulfonate in the copolymerization of e-caprolactone and 2,2-bis(hydroxymethyl)butyric acid, producing hyperbranched aliphatic copolyesters. This process allowed for the control of branching degree and functional group density in the resulting polymers (Smet, Gottschalk, Skaria, & Frey, 2005).

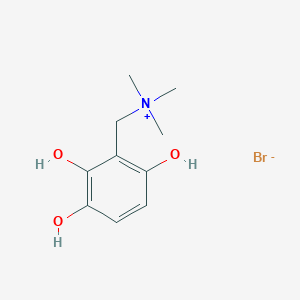

PET Myocardial Perfusion Imaging : A study by Shamni et al. (2021) explored the use of fluorinated derivatives of diphenylammonium trifluoromethanesulfonate as radiolabeled ammonium salts for PET myocardial perfusion imaging (PET-MPI). This research aimed at enhancing the clinical applicability of PET-MPI, showing potential for improved heart imaging techniques (Shamni et al., 2021).

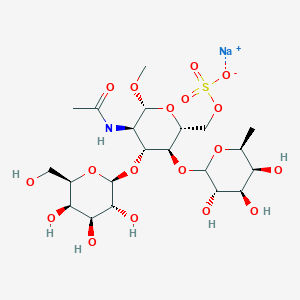

Glycosylation Promoter System : Codée et al. (2003) found that diphenylsulfoxide combined with triflic anhydride, which relates to the chemical structure of diphenylammonium trifluoromethanesulfonate, was highly effective in glycosylation processes. This promoter system was effective in activating disarmed thioglycosides for chemoselective glycosylation (Codée, Litjens, den Heeten, Overkleeft, van Boom, & van der Marel, 2003).

Ionic Liquids for High-Temperature PEM Fuel Cells : Wippermann et al. (2016) discussed the use of sulfoethylammonium trifluoromethanesulfonate as an ionic liquid in high-temperature proton exchange membrane fuel cells (HT-PEFCs). This novel class of proton-conducting ionic liquids shows promise for high-temperature applications (Wippermann, Wackerl, Lehnert, Huber, & Korte, 2016).

作用機序

Target of Action

Diphenylammonium Trifluoromethanesulfonate is a chemical compound used in organic synthesis It’s known to be used as a catalyst in various chemical reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the reaction mechanism .

Biochemical Pathways

As a catalyst, it’s involved in various organic synthesis processes .

Result of Action

The molecular and cellular effects of Diphenylammonium Trifluoromethanesulfonate’s action are largely dependent on the specific reactions it catalyzes. In general, as a catalyst, it accelerates chemical reactions without being consumed in the process .

Action Environment

The action, efficacy, and stability of Diphenylammonium Trifluoromethanesulfonate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It’s typically stored at 2-8°C to maintain its stability .

Safety and Hazards

DPAT is known to cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Relevant Papers One relevant paper discusses the use of radiolabeled ammonium salt [11C]-dimethyl diphenylammonium trifluoromethanesulfonate ([11C]DMDPA) as a potential novel PET-MPI agent . Another paper discusses the use of DPAT as an effective catalyst .

特性

IUPAC Name |

diphenylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEGQAUINMTPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458885 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylammonium Trifluoromethanesulfonate | |

CAS RN |

164411-06-7 | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylammonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

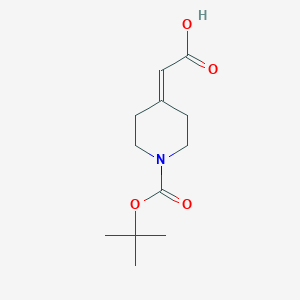

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the limitations of using Diphenylammonium Trifluoromethanesulfonate as a catalyst in the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid?

A1: While Diphenylammonium Trifluoromethanesulfonate (DPAT) can catalyze the copolymerization of ε-caprolactone and 2,2-bis(hydroxymethyl)butyric acid through a combined ring-opening polymerization (ROP) and AB2 polycondensation mechanism, its applicability is limited due to the occurrence of side reactions. These side reactions can lead to undesired crosslinking in the resulting hyperbranched copolyesters []. This crosslinking can negatively impact the material properties and limit its potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)